5-Methoxytryptophan

説明

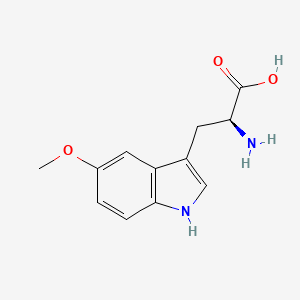

5-Methoxytryptophan belongs to the class of organic compounds known as serotonins. Serotonins are compounds containing a serotonin moiety, which consists of an indole that bears an aminoethyl a position 2 and a hydroxyl group at position 5. This compound is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound can be biosynthesized from L-tryptophan.

This compound is an L-tryptophan derivative that is L-tryptophan with a methoxy substituent at position 5. It has a role as a metabolite. It derives from a L-tryptophan. It is a tautomer of a 5-methoxy-L-tryptophan zwitterion.

生物活性

5-Methoxytryptophan (5-MTP) is a metabolite derived from the amino acid tryptophan and has garnered attention for its diverse biological activities, particularly in anti-inflammatory responses, vascular protection, and potential anticancer effects. This article explores the biological activity of 5-MTP, summarizing key research findings, mechanisms of action, and implications for therapeutic applications.

5-MTP is synthesized from L-tryptophan through two enzymatic steps:

- Tryptophan Hydroxylase (TPH) converts L-tryptophan to 5-hydroxytryptophan (5-HTP).

- Hydroxyindole O-methoxytransferase then converts 5-HTP to 5-MTP.

This biosynthetic pathway shares similarities with melatonin production but differs in that 5-MTP retains a propionic acid side chain, which is crucial for its biological activity against cyclooxygenase-2 (COX-2) expression and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation .

Anti-inflammatory Effects

5-MTP has demonstrated significant anti-inflammatory properties. Studies show that it suppresses macrophage activation and reduces cytokine expression in models of sepsis induced by lipopolysaccharide (LPS). Specifically, intraperitoneal administration of 5-MTP in LPS-induced models resulted in decreased serum levels of pro-inflammatory cytokines such as IL-6, IL-1β, TNFα, and IFNγ . Additionally, it has been shown to ameliorate renal inflammation and fibrosis in models of unilateral urethral obstruction by inhibiting COX-2 expression and NF-κB activation .

Vascular Protection

Research indicates that 5-MTP plays a protective role in vascular injury. In mouse models subjected to carotid artery ligation, treatment with 5-MTP significantly reduced intimal thickening and endothelial dysfunction compared to vehicle-treated controls. This effect is attributed to the suppression of p38 MAPK signaling pathways and inflammatory cell infiltration . Moreover, serum levels of 5-MTP were inversely correlated with coronary artery disease severity .

Anticancer Potential

Emerging evidence suggests that 5-MTP may inhibit cancer cell proliferation and migration. In colorectal cancer (CRC) cell lines such as HCT116, treatment with 5-MTP led to reduced cell viability and induced apoptosis through the PI3K/Akt/FoxO3a signaling pathway . The compound also exhibited synergistic effects when combined with cisplatin in reducing tumor burden in head and neck squamous cell carcinoma models .

The biological activities of 5-MTP can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Mediators : 5-MTP inhibits COX-2 expression and the release of cytokines/chemokines from macrophages, thereby controlling inflammatory responses .

- Regulation of Endothelial Function : By stabilizing endothelial cell tight junctions and reducing inflammatory responses, 5-MTP helps maintain vascular integrity under stress conditions .

- Induction of Apoptosis in Cancer Cells : The compound promotes apoptosis in CRC cells by altering mitochondrial membrane potential and activating apoptotic pathways .

Case Studies

| Study | Model | Findings |

|---|---|---|

| Wang et al. (2016) | LPS-induced sepsis | Reduced serum cytokines; improved survival rates with 5-MTP administration. |

| Chen et al. (2021) | Colorectal cancer | Inhibited proliferation; induced apoptosis via PI3K/Akt/FoxO3a pathway. |

| Zhang et al. (2022) | Carotid artery ligation | Decreased intimal thickening; preserved endothelial function with 5-MTP treatment. |

特性

IUPAC Name |

(2S)-2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-8-2-3-11-9(5-8)7(6-14-11)4-10(13)12(15)16/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNPSKDDJARYKK-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Methoxytryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2504-22-5, 25197-96-0 | |

| Record name | 5-Methoxytryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxytryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025197960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-METHOXYTRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B7WK2X4JP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methoxytryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。